

fulvic acid pharmacokinetics ADMET properties and toxicity profile

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Compound Focus: Fulvine

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Toxicity Profile and NOAEL of Fulvic Acid

A comprehensive toxicological assessment provides systematic data on genotoxicity and repeated-dose oral toxicity, conducted in accordance with OECD and FDA standards [1]. The key findings are summarized in the table below.

Test Category	Test Performed	Test System	Doses/Concentrations	Key Findings
Acute Oral Toxicity	Single-dose study	Mice & Rats (SD/ICR)	5,000 mg/kg BW (limit dose)	No mortality or toxic effects observed. LD50 > 5,000 mg/kg [1].
Genotoxicity	Bacterial Reverse Mutation Test (Ames Test)	<i>S. typhimurium</i> TA98, TA100, TA1535, TA1537	Not specified	No significant increase in revertant colonies [1].
	<i>In vitro</i> Mammalian	Mammalian cells	Not specified	No significant clastogenic activity [1].

Test Category	Test Performed	Test System	Doses/Concentrations	Key Findings
	Chromosome Aberration Test			
	<i>In vivo</i> Mammalian Erythrocyte Micronucleus Test	ICR mice	1,250, 2,500, 5,000 mg/kg	No significant increase in micronucleated polychromatic erythrocytes [1].
	<i>In vivo</i> Sperm Shape Abnormality Test	ICR mice	1,250, 2,500, 5,000 mg/kg	No significant induction of sperm shape abnormalities [1].
Subchronic Oral Toxicity (60-day)	60-day repeated dose study	SD rats	0 (control), 200, 1,000, 5,000 mg/kg/day	NOAEL: 5,000 mg/kg/day (highest dose tested). No adverse effects on body weight, feed consumption, clinical signs, hematology, clinical chemistry, organ weights, or histopathology [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, the methodologies for the key experiments cited above are outlined below.

Acute Oral Toxicity Test

- **Objective:** To determine the lethal dose (LD50) and identify any signs of acute toxicity after a single administration.

- **Guidelines:** OECD Guidelines for the Testing of Chemicals No. 423 and 425 [1].
- **Animals:** Specific pathogen-free (SPF) ICR mice and SD rats (8 weeks old), 10 males and 10 females per species [1].
- **Test Article Administration:** A single oral gavage dose of 5,000 mg/kg BW of FA suspension (prepared with 0.5% carboxymethylcellulose sodium, CMC-Na). The control group received an equal volume of 0.5% CMC-Na [1].
- **Observation Period:** 14 days.
- **Parameters Monitored:**
 - **Cage-side observations:** Skin and fur, eyes, mucous membranes, respiratory patterns, autonomic effects (e.g., salivation), gait, posture, and central nervous system effects (e.g., tremors, convulsions) [1].
 - **Mortality:** Time of death recorded precisely if it occurred [1].
 - **Anatomical Pathology:** All surviving animals were euthanized on day 14 for gross anatomical observation [1].

Bacterial Reverse Mutation Test (Ames Test)

- **Objective:** To assess the mutagenic potential of FA in bacterial strains.
- **Guidelines:** FDA's Good Laboratory Practice (GLP) guidelines [1].
- **Test Strains:** *Salmonella typhimurium* TA98, TA100, TA1535, TA1537 [1].
- **Metabolic Activation:** Tests were performed both with and without metabolic activation using phenobarbital/benzoflavone-induced rat liver S9 fraction [1].
- **Positive Controls:**
 - **2-Aminofluorene** and **sodium azide** were used as reference mutagens [1].
- **Procedure:** The standard plate incorporation or pre-incubation method was employed. The number of revertant colonies per plate was counted and compared to the control [1].

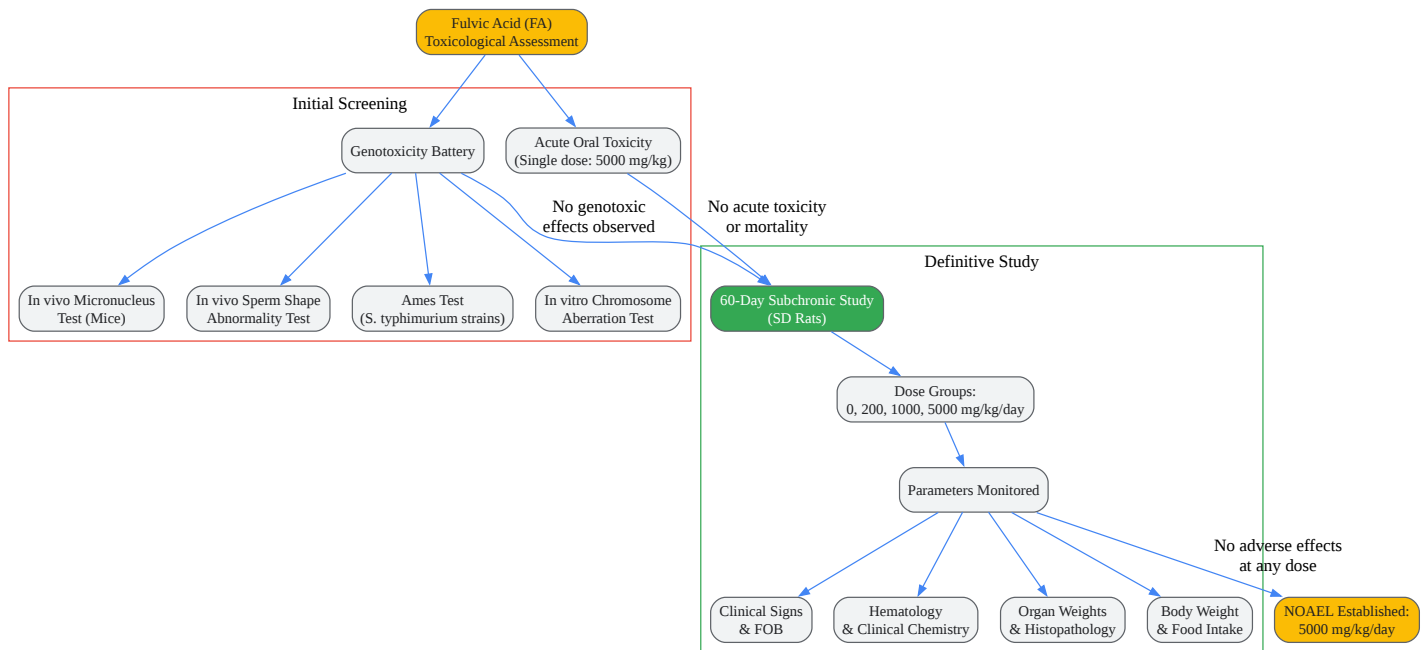
Subchronic 60-Day Oral Toxicity Study

- **Objective:** To evaluate the toxic effects after repeated daily oral administration over 60 days and determine the No-Observed-Adverse-Effect-Level (NOAEL).
- **Animals:** SPF SD rats (80-100 g), randomly divided into four groups (10 females and 10 males per group) [1].
- **Dose Groups:** 0 (control, 0.5% CMC-Na), 200, 1,000, and 5,000 mg FA/kg BW/day [1].
- **Administration:** Daily oral gavage for 60 consecutive days [1].
- **Parameters Monitored:**
 - **Clinical Observations:** Daily for mortality and morbidity. Posture, skin/fur, eyes, mucous membranes, and behavior were assessed [1].

- **Functional Observation Battery (FOB):** Conducted during the final week to evaluate general physical condition, response to handling, sensory reactions, grip strength, and motor activity [1].
- **Body Weight and Feed Consumption:** Recorded every five days [1].
- **Hematology and Clinical Chemistry:** Analyzed from blood samples collected after an overnight fast at the 30th and 60th day. A Coulter HmX Hematology Analyzer and Synchron Clinical System CX4 were used [1].
- **Necropsy and Histopathology:** After 60 days, animals were sacrificed. Organs were rapidly collected, weighed, and preserved for histopathological examination [1].

Workflow of the Comprehensive Toxicological Assessment

The following diagram illustrates the strategic workflow of the battery of toxicological tests performed to establish the safety profile of Fulvic Acid.



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Workflow of the toxicological studies establishing the safety profile of Fulvic Acid.

Additional Safety Considerations for Researchers

While the core toxicology data is strong, you should be aware of these factors in your research context:

- **Potential for Contamination:** Fulvic acid is a natural product, and its purity is highly source-dependent. Some commercial supplements have been found to contain elevated levels of **heavy metals like lead and arsenic** [2] [3]. Rigorous quality control and sourcing from reputable suppliers are critical for research and any potential product development.
- **Drug-Herb Interactions:** Evidence suggests that fulvic acid may interact with certain medications. It may increase the risk of bleeding when taken with anticoagulants (e.g., warfarin) or antiplatelet drugs [3]. This is an important consideration for designing clinical trials.
- **Dual Pro- and Anti-inflammatory Activity:** Fulvic acid exhibits complex immunomodulatory properties. While it shows anti-inflammatory benefits, it may also stimulate the immune system, which could be a concern for individuals with autoimmune conditions [2].

Knowledge Gaps and Research Opportunities

The existing data, while reassuring, highlights several areas where further investigation is needed:

- **Pharmacokinetics (ADME):** A detailed understanding of how fulvic acid is **absorbed, distributed, metabolized, and excreted** in humans is lacking. Studies investigating its bioavailability, plasma concentration, and metabolic pathways are necessary.
- **Long-Term Chronic Toxicity and Carcinogenicity:** The 60-day study establishes a good subchronic safety profile, but studies of longer duration (e.g., 6-12 months) and carcinogenicity bioassays are required for a complete safety assessment.
- **Specific Human Clinical Trials:** Most beneficial claims (e.g., for cognitive health, skin conditions) are supported by preliminary or in vitro studies [4] [5] [6]. Robust, well-designed clinical trials are needed to confirm efficacy and safety in humans.

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